碘化异苄胍

概述

描述

碘化碘苄胍 I-123 是一种主要用于诊断成像的放射性药物。 它在肾上腺素能神经支配组织的伽马闪烁显像中特别有用,有助于检测转移性嗜铬细胞瘤或神经母细胞瘤 . 此外,它还用于评估心力衰竭患者心肌的交感神经支配 .

科学研究应用

碘化碘苄胍 I-123 在科学研究中有多种应用,特别是在医学和生物学领域。 它用于肾上腺素能神经支配组织的诊断成像,以检测转移性嗜铬细胞瘤或神经母细胞瘤 . 此外,它还用于评估心力衰竭患者心肌的交感神经支配 . 该化合物在涉及评估肾上腺素能神经功能和肾上腺素能受体在各种组织中的分布的研究中也非常有价值 .

作用机制

未来方向

Iodine-131 Iobenguane (I-131 MIBG) is a radiopharmaceutical agent that has gained significant attention in nuclear medicine due to diagnosing and treating neuroendocrine tumours . These tumours, originating from the neural and endocrine systems, can cause various symptoms and complications . Therefore, early diagnosis and targeted treatment are essential for successfully managing these malignancies .

生化分析

Biochemical Properties

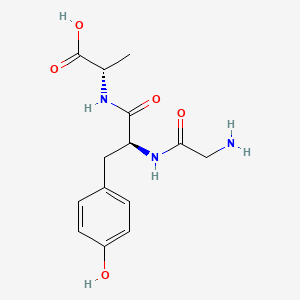

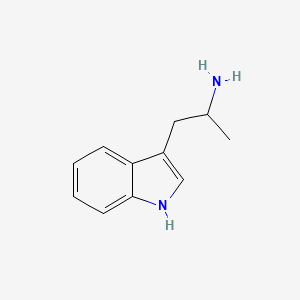

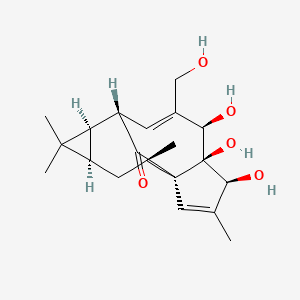

The structure of Iobenguane is similar to noradrenaline, allowing it to be taken up by adrenergic tissue in the adrenal medulla, liver, heart, and spleen . Once taken up by noradrenaline transporters in the adrenergic nerve terminals, Iobenguane is stored in the presynaptic storage vesicles . This biochemical property allows Iobenguane to interact with enzymes, proteins, and other biomolecules involved in the adrenergic system.

Cellular Effects

Iobenguane exerts its effects on various types of cells, particularly those in the adrenal medulla and other adrenergic tissues . It influences cell function by mimicking the actions of norepinephrine, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Iobenguane’s mechanism of action is closely related to its structural similarity to noradrenaline . It is transported into adrenergic nerve terminals via the noradrenaline uptake transporter . Once inside the nerve terminals, Iobenguane is stored in presynaptic storage vesicles, where it can exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, Iobenguane has been shown to have extended stability . A study found that an Iobenguane sulfate solution remained stable for 91 days when stored in polycarbonate syringes at 4–7 °C . This suggests that Iobenguane has long-term effects on cellular function in in vitro studies.

Dosage Effects in Animal Models

While specific studies on dosage effects of Iobenguane in animal models were not found, it is known that less than 10% of the administered Iobenguane gets metabolized into m-iodohippuric acid (MIHA) . This suggests that the majority of Iobenguane remains active in the body, potentially leading to dosage-dependent effects.

Metabolic Pathways

Iobenguane is involved in the adrenergic system’s metabolic pathways .

Transport and Distribution

Iobenguane is rapidly cleared from the blood and is highly retained in adrenergic tissues . This suggests that Iobenguane is transported and distributed within cells and tissues via the bloodstream and is likely to interact with transporters or binding proteins associated with the adrenergic system.

Subcellular Localization

Iobenguane is absorbed by and accumulated in granules of adrenal medullary chromaffin cells, as well as in pre-synaptic adrenergic neuron granules . This indicates that Iobenguane is localized to these subcellular compartments, where it can exert its activity or function .

准备方法

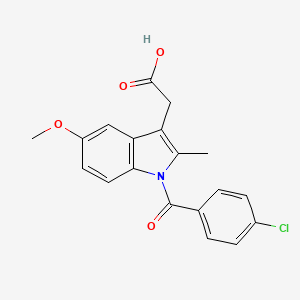

合成路线和反应条件: 碘化碘苄胍 I-123 是通过将放射性碘-123 掺入碘苄胍的分子结构中合成的。 该过程涉及一种回旋加速器产生的放射性核素碘-123,它通过电子俘获衰变成碲-123 . 合成通常涉及碘苄胍与碘-123 在受控条件下的反应,以确保放射性同位素的正确掺入 .

工业生产方法: 碘化碘苄胍 I-123 的工业生产涉及制备含碘苄胍硫酸盐的无菌溶液,其中一部分分子标记有放射性碘-123。 然后将该溶液包装在单剂量或多剂量容器中,这些容器经过充分屏蔽,以防止辐射暴露 . 生产过程还包括严格的质量控制措施,以确保最终产品的放射化学纯度和放射性核素纯度 .

化学反应分析

反应类型: 碘化碘苄胍 I-123 主要经历取代反应,其中碘-123 同位素被掺入碘苄胍的分子结构中 .

常用试剂和条件: 碘化碘苄胍 I-123 合成中常用的试剂包括碘苄胍和碘-123。 反应条件通常涉及受控的温度和 pH 值,以确保放射性同位素的有效掺入 .

主要形成的产物: 碘化碘苄胍 I-123 合成中形成的主要产物是放射性标记化合物本身,它用于诊断成像目的 .

相似化合物的比较

类似化合物:

- 碘化碘苄胍 I-131

- 间碘苄基胍 (MIBG)

- 胍乙啶

比较: 碘化碘苄胍 I-123 在使用碘-123 作为放射性同位素方面是独一无二的,碘-123 主要用于诊断成像 . 相比之下,碘化碘苄胍 I-131 使用碘-131,由于其能量发射较高,可以用于成像和治疗目的 . 间碘苄基胍 (MIBG) 是另一种类似化合物,用于成像和治疗目的,但它可以掺入碘-123 或碘-131 . 另一方面,胍乙啶是一种非放射性化合物,历史上用于治疗高血压 .

属性

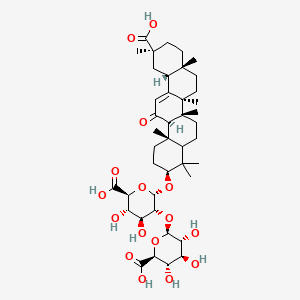

| { "Design of the Synthesis Pathway": "Iobenguane can be synthesized through a multi-step process involving protection, alkylation, deprotection, and radiolabeling reactions.", "Starting Materials": [ "2,4-dioxo-1,3,2-dioxaphosphorinane", "4-bromobenzyl alcohol", "NaH", "Methyl iodide", "Trimethylsilyl iodide", "Hydrochloric acid", "Sodium ascorbate", "Sodium iodide", "Sodium [131I]iodide" ], "Reaction": [ "Protection of 4-bromobenzyl alcohol using 2,4-dioxo-1,3,2-dioxaphosphorinane in the presence of NaH", "Alkylation of the protected alcohol with methyl iodide in the presence of NaH", "Deprotection of the protected alcohol using hydrochloric acid", "Alkylation of the deprotected alcohol with trimethylsilyl iodide", "Radiolabeling of the alkylated compound with sodium [131I]iodide in the presence of sodium ascorbate and sodium iodide" ] } | |

| Iobenguane I-123 is transported into adrenergic nerve terminals via the noradrenaline uptake transporter. It is rapidly cleared from systemic circulation and collected in adrenergically invervated tissues. This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes. | |

CAS 编号 |

80663-95-2 |

分子式 |

C16H22I2N6O4S |

分子量 |

640.3 g/mol |

IUPAC 名称 |

2-[(3-(123I)iodanylphenyl)methyl]guanidine;sulfuric acid |

InChI |

InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i2*9-4; |

InChI 键 |

XNACDNPGABUBFR-FKNPGSCZSA-N |

手性 SMILES |

C1=CC(=CC(=C1)[123I])CN=C(N)N.C1=CC(=CC(=C1)[123I])CN=C(N)N.OS(=O)(=O)O |

SMILES |

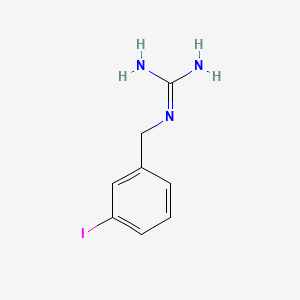

C1=CC(=CC(=C1)I)CN=C(N)N |

规范 SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O |

外观 |

Solid powder |

沸点 |

100°C |

熔点 |

0°C |

| 80663-95-2 | |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(3-Iodo-(131I)benzyl)guanidine 123I Labeled 3-Iodobenzylguanidine 125I Labeled 3-Iodobenzylguanidine 3 Iodobenzylguanidine 3 Iodobenzylguanidine, 123I Labeled 3 Iodobenzylguanidine, 125I Labeled 3-Iodobenzylguanidine 3-Iodobenzylguanidine, 123I Labeled 3-Iodobenzylguanidine, 125I Labeled Iobenguane Iobenguane (131I) m Iodobenzylguanidine m-Iodobenzylguanidine meta Iodobenzylguanidine meta-Iodobenzylguanidine MIBG |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: MIBG acts as an analog of norepinephrine and targets the norepinephrine transporter (NET) [, , ]. It utilizes the same uptake and retention mechanisms as norepinephrine within sympathetic neurons [, , ]. This uptake is sodium-dependent, saturable, and can be inhibited by drugs like desmethylimipramine and ouabain []. Once inside the neuron, MIBG is stored primarily in an extravesicular manner, unlike biogenic amines in normal adrenomedullary tissue, which utilize granular storage []. This specific accumulation in adrenergic tissues allows for both imaging and therapeutic applications in neuroendocrine tumors [, , ].

A: Research indicates that a 2.2 mg/mL solution of m-Iodobenzylguanidine sulfate stored in polycarbonate syringes at 4-7°C remains stable for 91 days []. Analysis using high-performance liquid chromatography demonstrated that m-Iodobenzylguanidine concentration consistently exceeded 93% of the initial concentration throughout the study period []. Additionally, no alterations in color or turbidity were observed [].

A: Research exploring the substitution of the benzene ring with a pyridine ring in MIBG, specifically creating 3-guanidinomethyl-5-iodopyridine (GMIP), revealed that this modification eliminates uptake by the uptake-1 pathway []. This finding highlights the importance of the benzene ring for the specific pharmacological activity of MIBG.

A: Studies show that Ultratrace I-131-MIBG is rapidly cleared from the bloodstream and primarily excreted through urine, with 80.3% +/- 2.8% of the administered dose eliminated within 120 hours [].

A: Yes, research has identified variations in MIBG uptake and storage across different neuroblastoma cell lines. For instance, the SK-N-BE(2)C cell line exhibits both specific MIBG uptake and efficient extravesicular storage []. On the other hand, LAN-5 cells lack the ability to effectively store MIBG despite demonstrating a specific uptake mechanism []. Other cell lines, like GI-LI-N and GI-CA-N, lack both uptake and storage capacity for MIBG [].

A: Studies using a murine xenograft model of neuroblastoma demonstrated that tumors engineered to overexpress hNET exhibited significantly higher uptake and retention of MIBG compared to unmodified tumors []. This finding suggests that hNET expression plays a crucial role in the efficacy of MIBG therapy in neuroblastoma.

A: Research indicates that the presence of non-radioactive "carrier" MIBG molecules can potentially reduce the therapeutic efficacy of I-131-MIBG []. This reduction is attributed to competition for uptake with the radioactive I-131-MIBG, leading to lower tumor radiation exposure [].

A: The most frequently reported adverse events associated with HSA I-131 MIBG treatment are gastrointestinal toxicities, particularly nausea and vomiting []. These gastrointestinal side effects were not observed after dosimetry doses []. Myelosuppression is another expected toxicity, with Grade 3 occurring in 17% and Grade 4 in 20% of patients [].

A: HSA I-131 MIBG did not demonstrate a concerning cardiovascular safety signal. While changes in blood pressure were reported, these were considered consistent with the underlying hypertension commonly observed in pheochromocytoma and paraganglioma (PPGL), and not directly attributed to the drug itself [].

A: Long-term follow-up data (up to 10 years) from a phase 2a study of HSA I-131 MIBG in patients with relapsed/refractory high-risk neuroblastoma indicated that the treatment was generally well-tolerated []. One patient in this study developed secondary myelodysplastic syndrome, which entered remission following allogeneic bone marrow transplant [].

A: In a pivotal phase 2 clinical trial, a moderate but statistically significant correlation was observed between biomarker response, specifically a decrease in tumor marker levels, and both objective tumor response and a sustained reduction in antihypertensive medication []. This correlation was particularly strong in patients with tumors that solely overproduced norepinephrine [].

A: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed methods for determining the radiochemical purity of I-131-MIBG [, ].

A: HPLC offers a rapid and straightforward approach for assessing the radiochemical purity of therapeutic doses of I-131-MIBG, often within minutes, without requiring any sample pretreatment []. This method is considered safer from a radiation protection standpoint, especially when dealing with therapeutic quantities of radioactive material [].

A: Researchers have investigated m-(ω-[18F]fluoroalkyl)benzylguanidines as possible alternatives to MIBG for PET imaging of the adrenal medulla []. Preclinical studies in mice showed promising results with high adrenal uptake, suggesting further exploration of these compounds as potential PET radiopharmaceuticals [].

A: Initially developed for imaging the adrenal medulla, MIBG's application expanded to encompass a wide range of neural crest-derived tumors, both for diagnosis and therapy []. Recent years have witnessed a resurgence of interest in MIBG, particularly for assessing cardiac sympathetic neuronal activity, surpassing its use in oncological imaging [].

A: Advancements in radiochemistry and instrumentation have been instrumental in broadening the applications of MIBG []. These interdisciplinary collaborations have led to the development of new formulations, improved labeling techniques, and more sensitive imaging modalities, all contributing to a better understanding and utilization of MIBG in various clinical settings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。